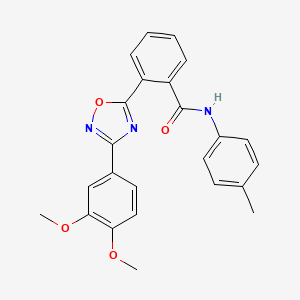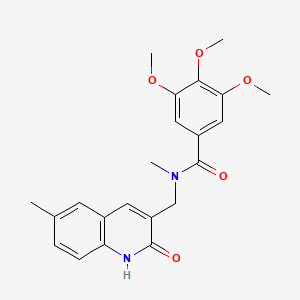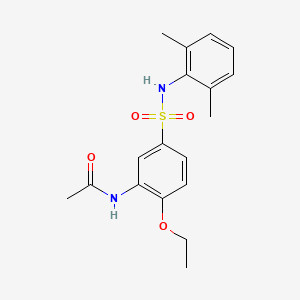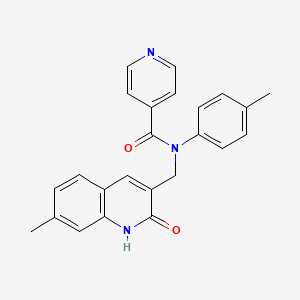
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-176, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been found to exhibit potent anticancer activity.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been found to bind to the colchicine binding site on tubulin, which is different from the binding site of other tubulin inhibitors such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been found to exhibit anti-inflammatory and neuroprotective effects. The compound has been shown to inhibit the production of inflammatory cytokines and to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of more potent derivatives of the compound that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide and to identify potential biomarkers for predicting response to treatment.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
The potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide in scientific research are vast. The compound has been extensively studied for its anticancer properties and has been found to inhibit the growth of various cancer cell lines including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-4-7-21(8-5-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-6-3-17(2)13-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVUMMRZLEWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

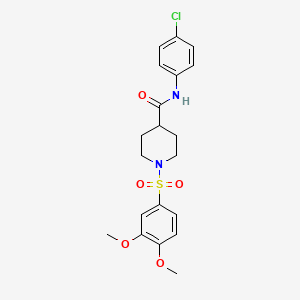
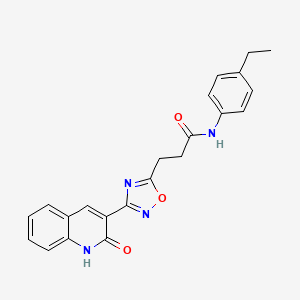
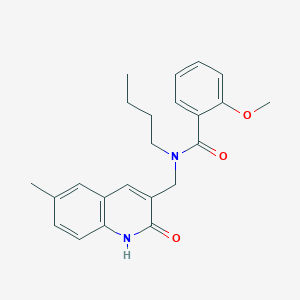
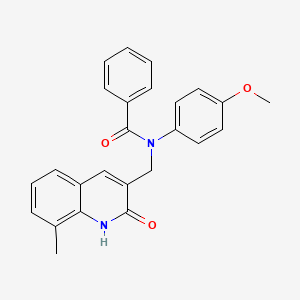
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)


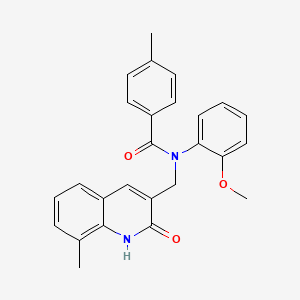
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B7686101.png)


